molecular formula C23H14F3N3 B2836049 8-fluoro-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866345-08-6

8-fluoro-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2836049
CAS No.: 866345-08-6
M. Wt: 389.381
InChI Key: RXJPUDOLLVMVGZ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]quinoline core substituted with three fluorine atoms:

  • Position 8: A fluorine atom on the quinoline ring.
  • Position 3: A 4-fluorophenyl group.
  • Position 5: A (2-fluorophenyl)methyl group.

Its molecular weight (385.4 g/mol) and calculated LogP (4.8) align with drug-like properties .

Properties

IUPAC Name

8-fluoro-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3/c24-16-7-5-14(6-8-16)22-19-13-29(12-15-3-1-2-4-20(15)26)21-10-9-17(25)11-18(21)23(19)28-27-22/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJPUDOLLVMVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-fluoro-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C25H19F3N3C_{25}H_{19}F_3N_3, with a molecular weight of approximately 401.42 g/mol. The presence of multiple fluorine substituents enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.

Structural Features

FeatureDescription
Core Structure Pyrazolo[4,3-c]quinoline
Fluorine Atoms Three fluorine substituents enhance biological activity
Functional Groups Aromatic rings contribute to interaction with biological targets

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, which is crucial in inflammatory responses.

The proposed mechanism involves:

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS) : This enzyme is responsible for NO production during inflammation.
  • Inhibition of Cyclooxygenase-2 (COX-2) : COX-2 is another key player in the inflammatory process.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit haspin kinase, an enzyme implicated in cancer cell proliferation and survival. The inhibition of haspin kinase activity can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies

  • Inhibition of Haspin Kinase :
    • A study screened various compounds for their ability to inhibit haspin kinase, identifying several pyrazolo[4,3-c]quinoline derivatives as potent inhibitors. The specific activity of this compound was noted to be comparable to established inhibitors .
  • Evaluation of Anti-inflammatory Effects :
    • In vitro assays showed that this compound significantly reduced NO production with an IC50 value indicating high potency. The results were comparable to positive controls used in similar studies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrazoloquinolines. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Compound NameStructural ModificationsBiological Activity
8-Fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinolineMethoxy group instead of fluorineAnti-inflammatory
8-Fluoro-3-(4-chlorophenyl)-5H-pyrazolo[4,3-c]quinolineChlorine substituentAnticancer properties
8-Fluoro-3-(phenyl)-5H-pyrazolo[4,3-c]quinolineNo additional substituentGeneral pyrazoloquinoline activity

Comparison with Similar Compounds

Key Structural and Functional Insights

Fluorine vs. Methoxy Groups: Fluorine at position 8 (target compound) improves metabolic stability and lipophilicity compared to methoxy-substituted analogues (e.g., ). Methoxy groups may enhance solubility but are prone to demethylation .

Position 3 Modifications :

  • The 4-fluorophenyl group (target compound) provides a balance of electronegativity and steric bulk, whereas 4-methylphenyl () or 4-methoxyphenyl () substituents may alter affinity for targets like benzodiazepine receptors .

Therapeutic Potential and SAR Trends

  • Anticancer/Anti-inflammatory Activity: Pyrazolo[4,3-c]quinolines with electron-withdrawing groups (e.g., fluorine) show enhanced inhibition of COX-2 and PDE4 . The target compound’s trifluorinated structure may improve potency over methoxy derivatives.
  • CNS Applications : Analogues like CGS-9896 (an anxiolytic) highlight the importance of lipophilicity for blood-brain barrier penetration, a property amplified in the target compound .
  • Receptor Selectivity : The 4-fluorophenyl group may confer selectivity for neurotensin receptor 1 (NTR1), as seen in related agonists .

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